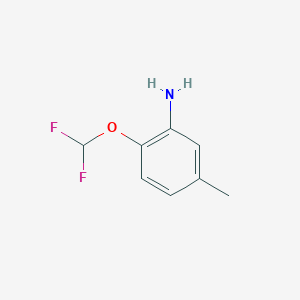2-(Difluoromethoxy)-5-methylaniline
CAS No.: 832739-40-9
Cat. No.: VC2357977
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832739-40-9 |
|---|---|
| Molecular Formula | C8H9F2NO |
| Molecular Weight | 173.16 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-5-methylaniline |
| Standard InChI | InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3 |
| Standard InChI Key | IKGVZZIMSLQACZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC(F)F)N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC(F)F)N |
Introduction
Chemical Identity and Structure
2-(Difluoromethoxy)-5-methylaniline belongs to the class of fluorinated aromatic amines. Its structure consists of a benzene ring with three key substituents: an amine group (-NH₂) at position 1, a difluoromethoxy group (-OCHF₂) at position 2, and a methyl group (-CH₃) at position 5.
Identification Parameters
The compound is uniquely identified through various chemical identifiers as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 832739-40-9 |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-5-methylaniline |
| InChI | InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3 |
| InChI Key | IKGVZZIMSLQACZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC(F)F)N |
Table 1: Chemical identifiers of 2-(Difluoromethoxy)-5-methylaniline
Synonyms
The compound is known by several synonyms in chemical databases and literature:
-
2-(Difluoromethoxy)-5-methylbenzenamine
-
2-Difluoromethoxy-5-methyl-phenylamine
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(Difluoromethoxy)-5-methylaniline is essential for its handling, storage, and application in research and industrial processes.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Solid (typically a light-colored powder) |
| Density | 1.208 g/cm³ |
| Boiling Point | 231.4°C at 760 mmHg |
| Melting Point | Not available in literature |
| Flash Point | 93.7°C |
| Index of Refraction | 1.501 |
Table 2: Physical properties of 2-(Difluoromethoxy)-5-methylaniline
Chemical Properties
Several chemical parameters that influence the reactivity and biological behavior of the compound include:
| Property | Value |
|---|---|
| Exact Mass | 173.06500 |
| PSA (Polar Surface Area) | 35.25000 |
| LogP | 2.75980 |
Table 3: Chemical properties influencing reactivity and bioavailability
The presence of the difluoromethoxy group (-OCHF₂) introduces unique electronic and steric properties to the molecule. The fluorine atoms impart enhanced metabolic stability and influence the compound's lipophilicity, which can be particularly valuable in pharmaceutical applications . The primary amine group (-NH₂) contributes to the compound's reactivity, making it suitable for various chemical transformations including nucleophilic substitutions.
Structural Derivatives
Hydrochloride Salt
The hydrochloride salt of 2-(Difluoromethoxy)-5-methylaniline is also commercially available and has distinct properties:
| Parameter | Value |
|---|---|
| CAS Number | 1431962-90-1 |
| Molecular Formula | C₈H₁₀ClF₂NO |
| Molecular Weight | 209.62 g/mol |
| SMILES | CC1=CC(=C(C=C1)OC(F)F)N.Cl |
Table 4: Properties of 2-(Difluoromethoxy)-5-methylaniline hydrochloride
The hydrochloride salt typically exists as a light grey powder and may offer advantages in terms of stability, solubility, or handling in certain applications .
Applications and Uses
Pharmaceutical Applications
The structure of 2-(Difluoromethoxy)-5-methylaniline suggests potential applications in medicinal chemistry and drug development. Compounds with difluoromethoxy substituents often exhibit:
-
Enhanced metabolic stability compared to non-fluorinated analogs
-
Improved lipophilicity affecting membrane permeability
-
Modified hydrogen-bonding capabilities influencing target interactions
These properties make the compound valuable as an intermediate in the synthesis of more complex pharmaceutically active molecules.
Synthetic Chemistry
As a versatile building block, 2-(Difluoromethoxy)-5-methylaniline can participate in numerous reactions typical of aromatic amines:
-
Diazotization reactions to form diazonium salts
-
Coupling reactions to form more complex structures
-
Acylation or alkylation of the amine group
-
Further functionalization of the aromatic ring
The presence of both nucleophilic (amine) and electron-withdrawing (difluoromethoxy) groups creates an interesting reactivity profile that can be exploited in organic synthesis.
Agrochemical Research
Fluorinated aromatic compounds are commonly used in agrochemical research due to their enhanced stability and bioactivity. 2-(Difluoromethoxy)-5-methylaniline may serve as an intermediate in the synthesis of pesticides, herbicides, or plant growth regulators .
| Aspect | Classification |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H312: Harmful in contact with skin | |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H332: Harmful if inhaled | |
| H335: May cause respiratory irritation |
Table 5: GHS hazard classification
| Supplier | Package Size | Price Range (approximate) |
|---|---|---|
| Cymit Quimica | 100 mg | €57.00 |
| Cymit Quimica | 1 g | €112.00 to €166.00 |
| Cymit Quimica | 5 g | €237.00 |
| Cymit Quimica | 250 g | €7,150.00 |
Table 6: Example pricing from one supplier (Cymit Quimica)
Prices may vary based on quantity, purity, supplier, and geographic location.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume